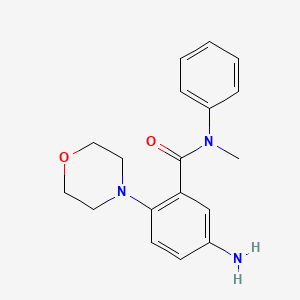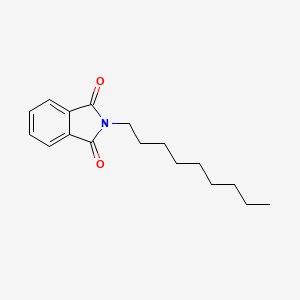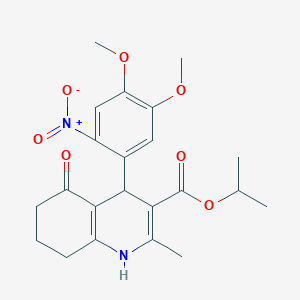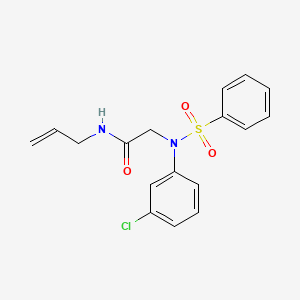
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It is a promising drug candidate for the treatment of various diseases, including epilepsy, neuropathic pain, and hypertension. In
作用機序
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and propagation of action potentials in neurons. By blocking these channels, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide reduces neuronal excitability and may prevent the development of seizures and neuropathic pain. In addition, T-type calcium channels are also involved in the regulation of blood pressure, and blocking these channels may lower blood pressure.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain behavior in animal models of neuropathic pain. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to lower blood pressure in hypertensive rats. These findings suggest that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide may have therapeutic potential for the treatment of epilepsy, neuropathic pain, and hypertension.
実験室実験の利点と制限
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide is a potent and selective T-type calcium channel blocker, which makes it an ideal tool for studying the role of T-type calcium channels in various physiological and pathological processes. However, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. For example, it is not water-soluble, which can make it difficult to administer to animals. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
将来の方向性
There are several future directions for the study of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide. One direction is to investigate the efficacy of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide in clinical trials for the treatment of epilepsy, neuropathic pain, and hypertension. Another direction is to study the role of T-type calcium channels in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, it may be possible to develop more potent and selective T-type calcium channel blockers based on the structure of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide.
合成法
The synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been described in detail in the literature. The starting material for the synthesis is 2,4-dimethoxybenzonitrile, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 3-chlorobenzylamine to give the corresponding amide. Finally, the amide is converted to 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide by reaction with piperidinecarboxylic acid.
科学的研究の応用
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy and neuropathic pain. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to lower blood pressure in hypertensive rats. These findings suggest that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide may be a promising drug candidate for the treatment of these diseases in humans.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-18-6-7-19(20(13-18)27-2)23-21(25)16-8-10-24(11-9-16)14-15-4-3-5-17(22)12-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIUCMDWOJYLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5059520.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)


![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)

![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)